molecular formula C12H14ClNO3 B2668190 Propyl 4-(2-chloroacetamido)benzoate CAS No. 175913-92-5

Propyl 4-(2-chloroacetamido)benzoate

Cat. No.: B2668190
CAS No.: 175913-92-5
M. Wt: 255.7
InChI Key: LMCSWUWSJNOMHH-UHFFFAOYSA-N
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Description

Propyl 4-(2-chloroacetamido)benzoate is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its propyl ester group attached to a benzoic acid derivative, which is further modified with a 2-chloroacetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 4-(2-chloroacetamido)benzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-(2-chloroacetamido)benzoic acid with propanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the water formed during the reaction is continuously removed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-(2-chloroacetamido)benzoate is unique due to the presence of the 2-chloroacetamido group, which imparts distinct chemical and biological properties. This modification enhances its potential as a local anesthetic and provides opportunities for further chemical derivatization .

Properties

IUPAC Name

propyl 4-[(2-chloroacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-7-17-12(16)9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCSWUWSJNOMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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